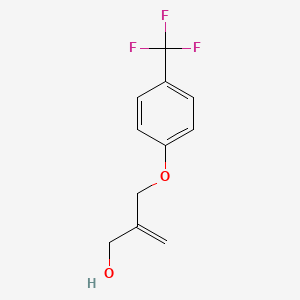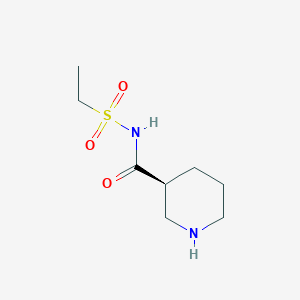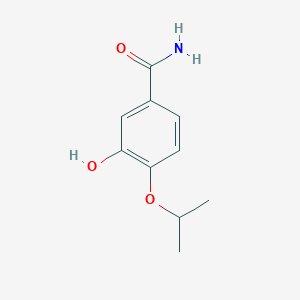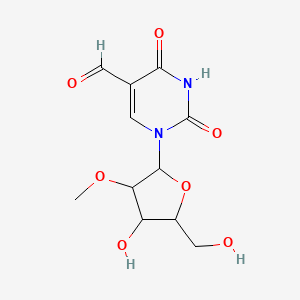methanone](/img/structure/B15090965.png)
[3-(Benzyloxy)phenyl](cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)phenylmethanone is an organic compound that belongs to the class of methanones It is characterized by a phenyl ring substituted with a benzyloxy group and a cyclohexyl group attached to a methanone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the reaction of cyclohexanecarbonyl chloride with 3-benzyloxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Benzyloxy)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the benzyloxy group.
Benzophenone: Contains two phenyl rings but no cyclohexyl group.
Cyclohexyl benzyl ketone: Similar structure with a benzyl group instead of a benzyloxy group.
Uniqueness
The presence of both a benzyloxy group and a cyclohexyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds .
Propriétés
Formule moléculaire |
C20H22O2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
cyclohexyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C20H22O2/c21-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-15-16-8-3-1-4-9-16/h1,3-4,7-9,12-14,17H,2,5-6,10-11,15H2 |
Clé InChI |
UPCKXUFBLKZBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)

![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)








![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)


